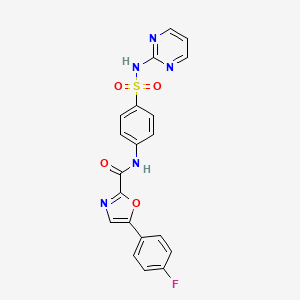

5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide is a complex organic compound that features a fluorophenyl group, a pyrimidinylsulfamoyl group, and an oxazole carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Pyrimidinylsulfamoyl Group: This step involves the formation of a sulfonamide bond between a pyrimidinylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the phenyl groups.

Reduction: Reduction reactions may target the nitro groups if present or the sulfonamide linkage.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may interact with specific proteins or enzymes, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and participate in π-π interactions is particularly valuable.

Medicine

In medicine, 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its structural features suggest it could inhibit specific biological pathways.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might inhibit enzymes or receptors by binding to their active sites. The fluorophenyl and pyrimidinylsulfamoyl groups could interact with amino acid residues, disrupting normal biological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-chlorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

- 5-(4-bromophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

- 5-(4-methylphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

Uniqueness

The presence of the fluorine atom in 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, compared to its analogs with different substituents. This can lead to differences in biological activity and pharmacokinetics, making it a unique candidate for specific applications.

Biologische Aktivität

The compound 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide is a novel oxazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiprotozoal, and enzyme inhibition activities, supported by experimental data and case studies.

Chemical Structure and Properties

The compound's structure features a fluorophenyl group, a pyrimidinyl sulfamoyl moiety, and an oxazole ring, which are critical for its biological activity. The molecular formula is C19H18FN5O3S, with a molecular weight of 397.44 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study evaluated the antibacterial effects of several oxazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications enhance their efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 8 µg/mL |

| 5b | S. aureus | 4 µg/mL |

| 5c | P. aeruginosa | 16 µg/mL |

These results suggest that the incorporation of specific substituents can significantly improve antimicrobial potency.

Antiprotozoal Activity

The antiprotozoal activity of oxazole derivatives has been explored against parasites such as Giardia lamblia and Trichomonas vaginalis. In vitro studies indicated that the synthesized oxazoles exhibited IC50 values below 10 µM, indicating substantial antigiardial activity.

- Key Findings :

- Compound 3d (2-amino-4-(p-benzoyloxyphenyl)oxazole) demonstrated an IC50 of 1.17 µM against G. lamblia, outperforming metronidazole, a standard treatment.

- Compound 3e showed an IC50 of 1.89 µM against T. vaginalis.

These findings emphasize the potential of oxazole derivatives as effective antiprotozoal agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to various diseases. A series of substituted oxazol-2-one carboxamides were assessed for their inhibitory effects on human acetylcholinesterase (hAChE).

| Compound ID | hAChE IC50 (µM) |

|---|---|

| 32b | 0.025 |

| 12a | 0.050 |

| 8a | >10 |

The data indicates that compound 32b exhibits potent inhibition of hAChE, suggesting its potential application in treating conditions characterized by cholinergic dysfunction.

Case Studies

-

Antimicrobial Efficacy Study :

A recent investigation into the antimicrobial properties of various oxazole derivatives revealed that those with halogen substitutions had enhanced activity compared to their non-substituted counterparts. This study utilized a range of bacterial strains to establish a correlation between structure and activity. -

In Vivo Toxicological Evaluation :

Further research focused on assessing the toxicity profile of selected compounds in animal models. Results indicated low toxicity at therapeutic doses, supporting the safety profile of these oxazoles for potential clinical applications.

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O4S/c21-14-4-2-13(3-5-14)17-12-24-19(30-17)18(27)25-15-6-8-16(9-7-15)31(28,29)26-20-22-10-1-11-23-20/h1-12H,(H,25,27)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHJWQQTWVFIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.